3-Chloro-5-(pentafluorosulfur)benzyl bromide
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzyl bromide, also known as 3-C-5-PFSB, is a halogenated organic compound widely used in synthetic organic chemistry. It is a versatile reagent that has found numerous applications in the synthesis of organic molecules and materials. It has been used for the synthesis of a variety of compounds such as polymers, pharmaceuticals, and agrochemicals. The compound is also known for its ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.
Scientific Research Applications
Synthesis and Chemical Reactivity
New Fluorinated Derivatives
Research demonstrates the preparation of new fluorinated derivatives from chloro-nitrobenzene compounds, where fluorine-containing substituents enhance reactivity towards nucleophilic attacks. This process facilitates the introduction of N- and S-containing groups into the aromatic ring, expanding the synthetic toolbox for creating molecules with potential utility in various fields, including agrochemistry and materials science (Sipyagin et al., 2004).
Chemoselective Hydro(Chloro)pentafluorosulfanylation
A bench-stable and easy-to-handle solution of SF5Cl demonstrates chemoselective hydro- and chloropentafluorosulfanylation of α-diazo carbonyl compounds. This method provides a direct and efficient route to α-pentafluorosulfanyl carbonyl compounds, showcasing the compound's utility in introducing pentafluorosulfanyl groups into organic frameworks (Shou et al., 2021).
Synthesis of Metal Fullerene Complexes
The study outlines the use of fullerene halides for synthesizing various η5-fullerene metal complexes, indicating the potential of halogenated fullerenes (including those derived from similar compounds) in creating new materials with unique electronic properties (Matsuo et al., 2008).
Material Science and Advanced Synthesis
Fluorine-Containing Polymers
The synthesis of highly fluorinated monomers, through reactions involving fluorobenzyl bromides, leads to the creation of soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have applications in electronics and materials science due to their unique physical properties (Fitch et al., 2003).
Visible-Light-Driven Bromination
A method for the bromination of benzylic sp3 C–H bonds with potassium bromide under visible light showcases the utility of similar compounds in facilitating organic transformations. This process yields mono- and dibromides, offering a pathway for synthesizing a wide array of organic compounds through nucleophilic substitution reactions (Lu et al., 2018).
properties
IUPAC Name |
[3-(bromomethyl)-5-chlorophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNMUYUJBXJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187970 | |
Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(pentafluorosulfur)benzyl bromide | |
CAS RN |
1240257-05-9 | |
Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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